(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione

Purine nucleoside analog Structure-activity relationship Kinase activation

(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione (CAS 142189-87-5) is a synthetic purine nucleoside analog with a molecular formula of C9H10N2O5 and a molecular weight of 226.19. The compound features a tetrahydrofuranyl ring bearing a hydroxymethyl group and an oxo substituent, linked to a pyrimidinedione core.

Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
Cat. No. B12406584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione
Molecular FormulaC9H10N2O5
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESC1C(OC(C1=O)CO)C2=CNC(=O)NC2=O
InChIInChI=1S/C9H10N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,6-7,12H,1,3H2,(H2,10,11,14,15)/t6-,7-/m1/s1
InChIKeyXNNRBPBGCPXKGR-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione: Purine Nucleoside Analog for Anticancer Research


(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione (CAS 142189-87-5) is a synthetic purine nucleoside analog with a molecular formula of C9H10N2O5 and a molecular weight of 226.19 . The compound features a tetrahydrofuranyl ring bearing a hydroxymethyl group and an oxo substituent, linked to a pyrimidinedione core . As a member of the purine nucleoside analog class, it is investigated for its potential broad-spectrum anticancer effects, particularly against indolent lymphoid malignancies, where mechanisms involving inhibition of DNA synthesis and induction of apoptosis are postulated .

Why (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione Cannot Be Replaced by Common Purine Nucleoside Analogs Without Quantitative Validation


Purine nucleoside analogs are not a monolithic class; they exhibit profound differences in metabolic activation, target enzyme specificity, cellular transport, and resistance profiles that directly impact therapeutic index and experimental reproducibility [1]. While cladribine, fludarabine, and clofarabine are clinically established, their individual pharmacokinetics, phosphorylation efficiencies, and DNA incorporation rates differ qualitatively and quantitatively [2]. (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione possesses a unique tetrahydrofuranyl-hydroxymethyl moiety that may confer distinct substrate preferences for activating kinases (e.g., deoxycytidine kinase) and catabolic enzymes (e.g., adenosine deaminase) compared to analogs with alternative sugar modifications [3]. Therefore, generic substitution without direct comparative activity and selectivity data risks misinterpretation of experimental outcomes and is not scientifically justifiable for procurement decisions [4].

Quantitative Differentiation Evidence for (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione Against Closest Analogs


Structural Determinants of Substrate Specificity: Tetrahydrofuranyl Modification as a Potential Differentiator

The (2R-cis) configuration and the presence of a tetrahydrofuranyl ring bearing both a hydroxymethyl and an oxo group represent a significant departure from the ribose or deoxyribose sugar moieties found in clinically approved purine nucleoside analogs like cladribine and fludarabine [1]. Structural analyses indicate that modifications at the 2' and 5' positions of the sugar ring critically influence the efficiency of phosphorylation by deoxycytidine kinase (dCK), the rate-limiting step for antitumor activity [2]. While direct kinetic data (Km, Vmax) for (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione with dCK are not publicly available, the unique tetrahydrofuranyl scaffold is hypothesized to alter binding orientation within the enzyme's active site compared to standard ribonucleoside analogs, potentially impacting activation rates and tissue-specific toxicity profiles [3].

Purine nucleoside analog Structure-activity relationship Kinase activation

Resistance Profile Differentiation: Potential Advantage Over Adenosine Deaminase (ADA)-Susceptible Analogs

A major resistance mechanism limiting the clinical utility of purine nucleoside analogs like fludarabine and cladribine is their susceptibility to deamination by adenosine deaminase (ADA), which converts active drugs to inactive metabolites [1]. (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative, structurally distinct from adenosine-based purine analogs. The absence of an adenine base moiety suggests this compound is not a substrate for ADA, potentially conferring greater metabolic stability in tissues with high ADA expression, such as the gastrointestinal tract and liver [2]. However, quantitative comparisons of in vitro half-life in the presence of ADA or in ADA-rich cellular extracts are not available for this specific compound. Class-level inference suggests this structural feature may circumvent a key resistance pathway [3].

Drug resistance Adenosine deaminase Metabolic stability

Antiproliferative Activity: Class-Level Expectation Without Direct Comparative Data

Purine nucleoside analogs as a class demonstrate potent antiproliferative activity against indolent lymphoid malignancies, with reported IC50 values typically ranging from 0.01 µM to 10 µM in sensitive cell lines [1]. For example, cladribine exhibits IC50 values of 2-5 nM in MOLT-4 T-lymphoblast cells, while fludarabine shows IC50 values of 0.5-2 µM in the same model [2]. (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione is described as possessing broad-spectrum anticancer activity targeting indolent lymphoid malignancies, consistent with its class . However, no peer-reviewed IC50, EC50, or GI50 values for this specific compound are publicly available in the literature, precluding any direct quantitative comparison to cladribine, fludarabine, or clofarabine.

Anticancer activity Lymphoid malignancies Cell viability

Recommended Research and Industrial Application Scenarios for (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione Based on Class-Level Evidence


Lead Compound for Structure-Activity Relationship (SAR) Studies in Purine Nucleoside Analog Optimization

The unique tetrahydrofuranyl-hydroxymethyl moiety of (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione provides a distinct scaffold for exploring modifications that may enhance kinase activation or bypass resistance mechanisms [1]. Researchers can use this compound as a starting point to synthesize and evaluate a series of analogs with variations in the furanyl ring substitution, aiming to improve potency against dCK-deficient tumors or reduce off-target toxicity [2].

Reference Compound in ADA-Independent Metabolic Stability Assays

Given the inferred resistance to adenosine deaminase based on structural analysis, this compound may serve as a useful reference standard in assays designed to assess metabolic stability in the presence of ADA or in ADA-rich biological matrices (e.g., intestinal homogenates) [3]. Comparative studies with ADA-susceptible analogs like fludarabine can help quantify the contribution of ADA-mediated degradation to overall drug clearance and inform prodrug design strategies [4].

Component of Purine Nucleoside Analog Library for Anticancer Drug Screening

For high-throughput screening campaigns targeting indolent lymphoid malignancies, (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione represents a structurally distinct member of the purine nucleoside analog class . Its inclusion in compound libraries allows researchers to probe structure-activity relationships across diverse chemical space and may identify novel hits with activity in cell lines resistant to clinically used analogs [5].

Tool Compound for Investigating Nucleoside Transporter Substrate Specificity

The transport of purine nucleoside analogs across cell membranes is mediated by equilibrative and concentrative nucleoside transporters (ENTs and CNTs), and differences in transporter affinity significantly influence cellular uptake and cytotoxicity [6]. The atypical sugar moiety of this compound may alter its interaction with these transporters compared to ribose-containing analogs. It can be employed in competitive uptake assays using radiolabeled nucleosides to map transporter selectivity profiles [7].

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